molecular formula C18H25Cl3N6O B2896205 CRT0066101 Hydrochloride

CRT0066101 Hydrochloride

カタログ番号 B2896205
分子量: 447.8 g/mol
InChIキー: HWZPJKPBOZVLEB-XJCLVHIMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CRT0066101 hydrochloride is a potent inhibitor of protein kinase D (PKD) isoforms. It has shown significant anticancer activity by inhibiting cell proliferation, inducing apoptosis, and reducing the viability of various cancer cells. This compound is particularly effective in treating triple-negative breast cancer and pancreatic cancer .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CRT0066101 hydrochloride involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2-chloropyrimidine with an appropriate amine under basic conditions.

    Substitution Reaction: The pyrimidine derivative undergoes a substitution reaction with 1-methyl-1H-pyrazole-4-boronic acid in the presence of a palladium catalyst to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

CRT0066101 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Palladium catalysts, boronic acids, and bases are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities .

作用機序

CRT0066101 hydrochloride exerts its effects by inhibiting the activity of PKD isoforms (PKD1, PKD2, and PKD3). This inhibition disrupts several signaling pathways involved in cell proliferation, survival, and migration. The compound modulates a phosphor-signaling network and inhibits the phosphorylation of cancer-driving factors such as MYC, MAPK1/3, AKT, YAP, and CDC2 .

類似化合物との比較

Similar Compounds

Uniqueness

CRT0066101 hydrochloride stands out due to its high selectivity for PKD isoforms and its potent anticancer activity. It exhibits selectivity against a panel of over 90 protein kinases, making it a valuable tool for studying PKD-related pathways and developing targeted therapies .

特性

分子式

C18H25Cl3N6O

分子量

447.8 g/mol

IUPAC名

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;trihydrochloride

InChI

InChI=1S/C18H22N6O.3ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);3*1H/t14-;;;/m1.../s1

InChIキー

HWZPJKPBOZVLEB-XJCLVHIMSA-N

異性体SMILES

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl.Cl

SMILES

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl.Cl

正規SMILES

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl.Cl

溶解性

soluble

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。